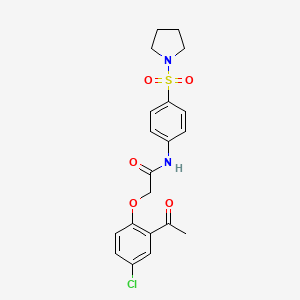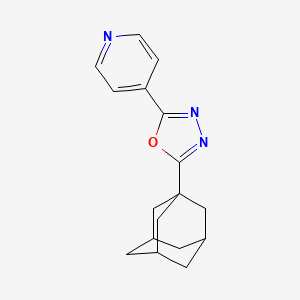
N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide, also known as FMHM, is a synthetic compound that has been studied for its potential use in medicinal chemistry. This compound has gained attention due to its potential as an anticancer agent, as well as its ability to inhibit certain enzymes involved in inflammation and pain.
Mecanismo De Acción
The mechanism of action of N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes. Specifically, N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide may be able to prevent the growth of cancer cells and reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit HDAC activity, N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation and pain in animal models, suggesting its potential as an anti-inflammatory and analgesic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its chemical properties make it amenable to a wide range of analytical techniques. However, there are also some limitations to its use. For example, it may be difficult to obtain large quantities of N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide for use in experiments, and its stability may be affected by exposure to certain conditions.
Direcciones Futuras
There are a number of potential future directions for research on N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Other potential areas of research include its use as an anti-inflammatory and analgesic agent, as well as its potential for use in other disease states. Additionally, further studies may be needed to fully elucidate the mechanism of action of N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide involves the reaction of 5-fluoro-2-methylbenzoic acid with formaldehyde and ammonium chloride in the presence of a catalyst. This results in the formation of the intermediate compound, N-(5-fluoro-2-methylbenzoyl)glycine, which is then converted to N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide through a series of steps involving the use of acid and base catalysts.
Aplicaciones Científicas De Investigación
N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide has been the subject of numerous scientific studies, particularly in the field of medicinal chemistry. One area of research has focused on its potential as an anticancer agent, due to its ability to inhibit the growth of certain cancer cells. Other studies have investigated its potential as an anti-inflammatory and pain-relieving agent, due to its ability to inhibit certain enzymes involved in these processes.
Propiedades
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-10-2-7-13(16)8-14(10)17-15(19)12-5-3-11(9-18)4-6-12/h2-8,18H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVMMXQMAWXIER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7532580.png)
![4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one](/img/structure/B7532585.png)
![3-methyl-N'-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]butanimidamide](/img/structure/B7532588.png)
![2-[[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7532604.png)

![4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7532613.png)



![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide](/img/structure/B7532645.png)
![4-methyl-5-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7532664.png)
![N-(1-cyanocyclohexyl)-2-(5,6-dimethyl-4-oxo-3-propan-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanamide](/img/structure/B7532671.png)